molecular formula C25H27ClN6O2S B2812304 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1044266-44-5

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide

カタログ番号: B2812304
CAS番号: 1044266-44-5
分子量: 511.04
InChIキー: CNQAWZOFBWETCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex heterocyclic compound featuring two key structural motifs: a 3-chlorophenyl-substituted piperazine group and an imidazo[1,2-c]quinazolin scaffold with a sulfanylidene moiety. The piperazine moiety is linked via an ethyl chain to a propanamide group, while the imidazoquinazolin core contains a ketone (3-oxo) and a thiocarbonyl (5-sulfanylidene) functional group.

特性

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(3-oxo-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN6O2S/c26-17-4-3-5-18(16-17)31-14-12-30(13-15-31)11-10-27-22(33)9-8-21-24(34)32-23(28-21)19-6-1-2-7-20(19)29-25(32)35/h3-5,16,19-21H,1-2,6-15H2,(H,27,33)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVJFUXVEKZLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways. The exact nature of these changes depends on the specific context within the cell and the overall state of the organism.

Biochemical Pathways

Upon binding to the D4 dopamine receptors, the compound affects the dopaminergic signaling pathways . These pathways play crucial roles in various brain functions, including reward, reinforcement, and motor control. The downstream effects of this modulation can vary widely, depending on the specific cellular context and the overall physiological state of the organism.

Pharmacokinetics

It is known to besoluble in DMSO , which suggests that it may have good bioavailability

類似化合物との比較

Substituent Position on the Aromatic Ring

The 3-chlorophenyl group on the piperazine ring distinguishes the target compound from analogs like 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) (). The meta vs. For example, meta-substituted phenylpiperazines often exhibit enhanced selectivity for serotonin (5-HT) receptors compared to para-substituted analogs .

Linker and Functional Groups

The ethyl-propanamide linker in the target compound contrasts with the propyl-methanesulphonate chain in compound 3i . Amide linkages generally improve metabolic stability compared to sulfonate esters, which may enhance bioavailability .

Imidazoquinazolin Scaffold

Sulfanylidene vs. Oxo Groups

The 5-sulfanylidene group in the target compound differs from the 3-oxo group in 5-[2-(2,4-dihydroxy-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K17) ().

Core Modifications

The imidazo[1,2-c]quinazolin core is structurally distinct from tetrazoloquinazolines () and triazoloquinazolines (). These variations influence bioactivity; for example, tetrazole rings act as carboxylic acid bioisosteres, improving metabolic resistance , while imidazole rings may enhance π-π stacking interactions with target proteins.

Structure-Activity Relationship (SAR) Insights

Key Structural Determinants

Feature Target Compound Analog (Example) Biological Impact
Piperazine Substitution 3-Chlorophenyl 4-Chlorophenyl (3i, ) Meta substitution favors 5-HT1A selectivity
Linker Ethyl-propanamide Propyl-methanesulphonate (3i) Amides improve metabolic stability
Core Functional Group 5-Sulfanylidene 3-Oxo (K17, ) Sulfanylidene enhances H-bonding

Characterization

  • 1H-NMR : Peaks for piperazine protons (δ 2.1–3.3 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ ~8.0 ppm) .
  • HRMS : Accurate mass confirmation for molecular formula validation .

Q & A

Q. What are the key steps in synthesizing this compound, and how is its purity validated?

The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the imidazo[1,2-c]quinazoline core (temperature: 60–80°C, inert atmosphere).
  • Substitution reactions to introduce the 3-chlorophenylpiperazine and propanamide groups (solvent: DMF or THF, catalyst: K₂CO₃). Purity is validated using NMR spectroscopy (¹H/¹³C for structural confirmation) and high-resolution mass spectrometry (HR-MS) to verify molecular weight .

Q. Which structural features contribute to its potential pharmacological activity?

Key motifs include:

  • 3-Chlorophenylpiperazine : Binds to serotonin/dopamine receptors, suggesting CNS activity.
  • Imidazoquinazoline core : Enhances metabolic stability and modulates kinase or GPCR interactions.
  • Sulfanylidene group : Improves solubility and redox activity .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography resolves 3D conformation and hydrogen-bonding networks.
  • HPLC-UV/MS monitors reaction progress and purity.
  • FT-IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Use Design of Experiments (DoE) to model variables (temperature, solvent, catalyst ratio). For example:

VariableRange TestedOptimal Condition
Temperature50–100°C75°C
SolventDMF vs. THFTHF
Reaction Time6–24 hrs12 hrs
Statistical tools (e.g., ANOVA) identify significant factors. Scale-up requires continuous-flow reactors to maintain consistency .

Q. How should contradictory data in receptor binding assays be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions (e.g., pH, ion concentration).
  • Cell line specificity (CHO vs. HEK293). Mitigate by:
  • Repeating assays with radioligand binding (e.g., [³H]-spiperone for dopamine D₂).
  • Validating via functional assays (cAMP or calcium flux) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl) or imidazoquinazoline substituents.
  • Test in vitro against target receptors (e.g., 5-HT₁A, D₂) and in silico via molecular docking (software: AutoDock Vina).
  • Prioritize analogs with >50% inhibition at 10 µM for lead optimization .

Q. What methodologies assess pharmacokinetic properties like bioavailability?

  • Plasma stability : Incubate compound with liver microsomes; quantify via LC-MS/MS.
  • Caco-2 permeability assay : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Metabolite profiling : Use UPLC-QTOF to identify Phase I/II metabolites .

Q. How can off-target effects be systematically evaluated?

  • Broad-panel receptor screening (e.g., CEREP’s Psychoactive Drug Screen).
  • Proteomics (e.g., affinity pull-down + mass spectrometry) to identify unintended protein interactions.
  • CRISPR-Cas9 knockout models to validate target specificity .

Q. How should stability issues in aqueous solutions be addressed?

Conduct accelerated stability studies :

  • Store compound at 40°C/75% RH for 1 month; analyze degradation via HPLC-UV.
  • Add stabilizers (e.g., 0.1% ascorbic acid) to prevent oxidation of the sulfanylidene group.
  • Use lyophilization for long-term storage if hydrolytic degradation is observed .

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